(Cyclobutylethynyl)trimethylsilane
Overview
Description
(Cyclobutylethynyl)trimethylsilane is an organic compound with the molecular formula C9H16Si . It is used for research and development purposes .
Synthesis Analysis
The synthesis of (cyclobutylmethyl)trimethylsilane, a compound similar to this compound, involves the reaction of silicon hydride with methylenecyclobutane and methylchlorosilane. This is followed by a subsequent methylation of the adduct .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutyl group attached to a trimethylsilane group . The trimethylsilane group is characterized by three methyl groups bonded to a silicon atom .Physical and Chemical Properties Analysis
The molecular formula of this compound is C9H16Si, and its average mass is 152.309 Da .Scientific Research Applications
Catalytic Reactions and Synthesis
- Silylacetylenes like (Phenylethynyl)trimethylsilane undergo nucleophilic addition to various carbonyl compounds, providing insights into reaction mechanisms and the nature of reactive species in similar conditions (Kuwajima, Nakamura, & Hashimoto, 1983).
- Trimethylsilane derivatives can be utilized in pericyclic reactions, influencing the selectivity between different cycloadditions of cyclopentyne (Gilbert, Hou, & Grimme, 1999).
- Coupling reactions of alkynylsilanes, including trimethylsilane derivatives, can be mediated by copper salts to synthesize conjugate diynes and disubstituted ethynes, providing novel synthetic pathways (Nishihara et al., 2000).
Chemical Vapor Deposition and Material Science
- Trimethylsilane, a non-pyrophoric organosilicon gas, is used to deposit dielectric thin films in PECVD systems. This application is crucial in developing advanced device multilevel metal interconnection schemes for improved circuit performance (Loboda, 1999).
Pyrolysis and Decomposition Studies
- The thermal decomposition of (cyclobutylmethyl)trimethylsilane, a related compound, has been studied, yielding products like ethylene and allyltrimethylsilane. Such studies are significant in understanding the behavior of similar silane compounds under high temperatures (Nametkin et al., 1970).
Gas-Phase Chemistry
- Investigations into the gas-phase chemistry of trimethylsilane in the hot-wire chemical vapor deposition process have provided insights into its decomposition and the dominant short-chain mechanism in secondary reactions (Shi, Li, Toukabri, & Tong, 2011).
Properties
IUPAC Name |
2-cyclobutylethynyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Si/c1-10(2,3)8-7-9-5-4-6-9/h9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEISDSNXGKACIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.